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molecular formula C10H12FN3 B8495843 1-(6-Fluoro-1-methyl-1H-indazol-4-yl)ethanamine

1-(6-Fluoro-1-methyl-1H-indazol-4-yl)ethanamine

Cat. No. B8495843
M. Wt: 193.22 g/mol
InChI Key: UMSKUTQBOZXACP-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

To the solution of 1-(6-fluoro-1-methyl-1H-indazol-4-yl)ethanone oxime (848 mg, 4.10 mmol) in MeOH (60 mL) was added powdered Zn (13.6 g, 212.5 mmol, 50.0 eq.) and NH4Cl (13.6 g, 251 mmol, 60.0 eq.). The mixture was heated at reflux overnight, filtered, and concentrated in vacuo. To the residue was added DCM, and the mixture was washed with water, dried (MgSO4) and concentrated in vacuo to afford 1-(6-fluoro-1-methyl-1H-indazol-4-yl)ethanamine (131) as syrup (785 mg, 87%). MS (ESI): m/z=177.2 [M−NH2]+.
Name
1-(6-fluoro-1-methyl-1H-indazol-4-yl)ethanone oxime
Quantity
848 mg
Type
reactant
Reaction Step One
Name
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
13.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][N:8]2[CH3:11])=[C:4]([C:12](=[N:14]O)[CH3:13])[CH:3]=1.[NH4+].[Cl-]>CO.[Zn]>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][N:8]2[CH3:11])=[C:4]([CH:12]([NH2:14])[CH3:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
1-(6-fluoro-1-methyl-1H-indazol-4-yl)ethanone oxime
Quantity
848 mg
Type
reactant
Smiles
FC1=CC(=C2C=NN(C2=C1)C)C(C)=NO
Name
Quantity
13.6 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
13.6 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added DCM
WASH
Type
WASH
Details
the mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C2C=NN(C2=C1)C)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 785 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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